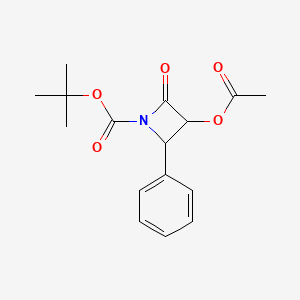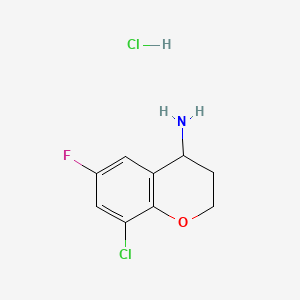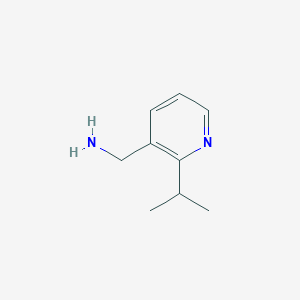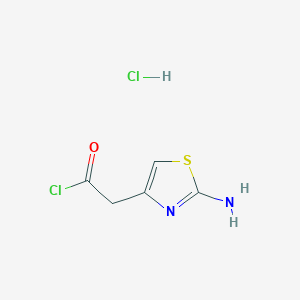
2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride typically involves the reaction of 2-aminothiazole with acetyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2-Aminothiazole
Reagent: Acetyl chloride
Base: Triethylamine or pyridine
Solvent: Dichloromethane or chloroform
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, in the presence of a base such as triethylamine, under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Sulfoxides and Sulfones: Formed by oxidation.
Thiazolidine Derivatives: Formed by reduction.
Scientific Research Applications
2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of various bioactive molecules with potential antibacterial, antifungal, and anticancer activities
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Chemical Synthesis: Utilized in the preparation of complex heterocyclic compounds for research purposes.
Industrial Applications: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors, influencing cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
- 2-(2-Aminothiazol-4-yl)acetate
- 2-(2-Aminothiazol-4-yl)acetic acid ethyl ester
Uniqueness
2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties .
Properties
Molecular Formula |
C5H6Cl2N2OS |
|---|---|
Molecular Weight |
213.08 g/mol |
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C5H5ClN2OS.ClH/c6-4(9)1-3-2-10-5(7)8-3;/h2H,1H2,(H2,7,8);1H |
InChI Key |
QOYSDZKXYFHSEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)N)CC(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


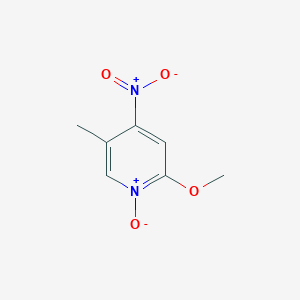

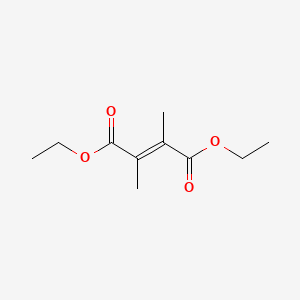
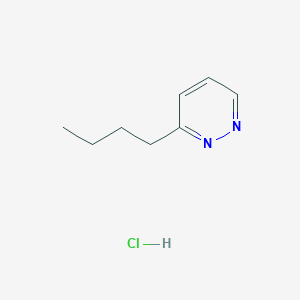
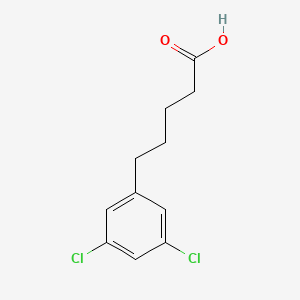
![5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde](/img/structure/B15330182.png)

![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B15330202.png)
![6-Chloro-1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15330212.png)


